molecular formula C19H16FN5O2 B14958545 N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

Cat. No.: B14958545
M. Wt: 365.4 g/mol
InChI Key: LTMCASQRQXNUJZ-UHFFFAOYSA-N
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Description

N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a complex organic compound that features both indole and benzotriazine moieties. Indole derivatives are known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The inclusion of a benzotriazine ring further enhances its potential for diverse applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The benzotriazine moiety can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of such complex molecules often employs automated synthesis platforms and high-throughput screening to optimize reaction conditions. The use of catalysts and green chemistry principles is also common to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include oxindole derivatives, reduced benzotriazine compounds, and substituted indole derivatives .

Scientific Research Applications

N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzotriazine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H16FN5O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C19H16FN5O2/c20-13-5-6-16-15(9-13)12(10-22-16)7-8-21-18(26)11-25-19(27)14-3-1-2-4-17(14)23-24-25/h1-6,9-10,22H,7-8,11H2,(H,21,26)

InChI Key

LTMCASQRQXNUJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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